molecular formula C7H6BrFS B3019069 4-Bromo-3-fluoro-2-methylthiophenol CAS No. 1208077-13-7

4-Bromo-3-fluoro-2-methylthiophenol

Cat. No. B3019069
M. Wt: 221.09
InChI Key: HBBGCZRVBKORBZ-UHFFFAOYSA-N
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Description

Comprehensive Analysis of "4-Bromo-3-fluoro-2-methylthiophenol"

The compound 4-Bromo-3-fluoro-2-methylthiophenol is a thiophene derivative, which is a class of heterocyclic compounds that have garnered interest due to their electronic properties and potential applications in materials science. Thiophene derivatives are known for their use in various chemical reactions and as building blocks for more complex molecules.

Synthesis Analysis

The synthesis of thiophene derivatives often involves halogenated intermediates, as seen in the synthesis of regioregular poly(3-alkyl-4-fluoro)thiophenes, where a dibrominated monomer is treated with an alkyl Grignard reagent to form a single regioisomer due to the directing effect of the fluorine group . Similarly, the synthesis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene through Suzuki coupling reactions indicates the versatility of brominated thiophenes in cross-coupling reactions . These methods could potentially be adapted for the synthesis of 4-Bromo-3-fluoro-2-methylthiophenol.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be significantly influenced by substituents, as seen in the restricted rotation in bromine-substituted fluorenes . The presence of bromo and fluoro groups can affect the planarity and electronic distribution within the molecule, which in turn can influence the molecule's physical properties and reactivity.

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions. For instance, bromination of 4-methyldibenzothiophene yields bromo-compounds that can be further transformed into different derivatives . The presence of a bromo group in 4-Bromo-3-fluoro-2-methylthiophenol suggests that it could undergo similar reactions, such as lithium exchange or further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For example, the introduction of fluorine atoms into the polymer backbone increases the ionization potential and enhances the tendency to aggregate in solution, which is attributed to a more co-planar backbone . The vibrational spectra and DFT simulations of a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, provide insights into the geometric parameters and electronic properties such as HOMO and LUMO energies . These properties are crucial for understanding the behavior of 4-Bromo-3-fluoro-2-methylthiophenol in various environments and its potential applications.

Scientific Research Applications

  • Scientific Field: Photoactive Materials and Photochemistry .
  • Summary of the Application: This compound is used in the synthesis of photoactive materials. These materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches .
  • Methods of Application: The synthesis and structure of this novel ortho-fluoroazobenzene is described in the referenced study. The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
  • Results or Outcomes: Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state . The absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .

properties

IUPAC Name

4-bromo-3-fluoro-2-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFS/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBGCZRVBKORBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluoro-2-methylthiophenol

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